![molecular formula C34H52Br2O2S2 B567230 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene CAS No. 1336893-15-2](/img/structure/B567230.png)

2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

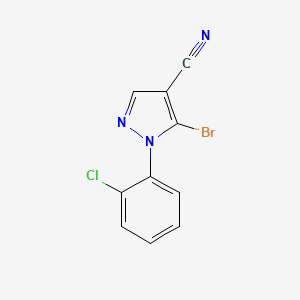

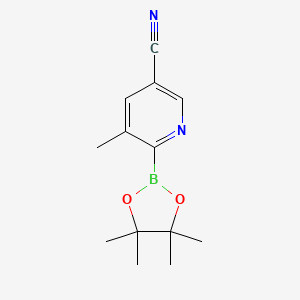

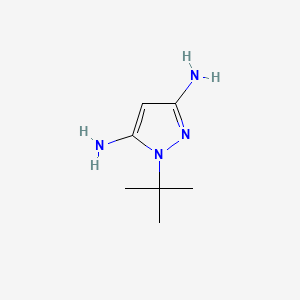

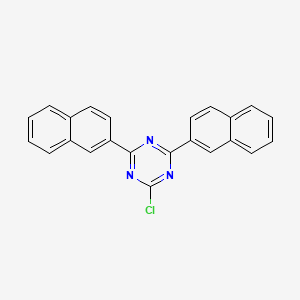

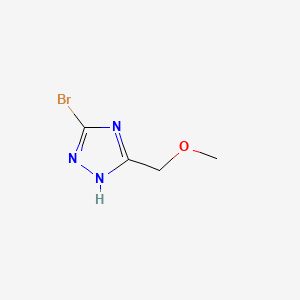

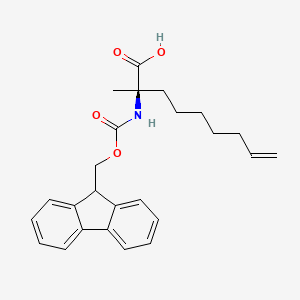

2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is a chemical compound with the molecular formula C34H52Br2O2S2 . It is also known by its IUPAC name 2,6-dibromo-4,8-bis (octyloxy)benzo [1,2-b:4,5-b’]dithiophene .

Synthesis Analysis

The synthesis of 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is typically achieved through organic synthesis methods . The specific preparation methods may include bromination of benzo[1,2-b:4,5-b’]dithiophene and coupling with thiothenes, followed by the introduction of the ethylhexyl functional group in the reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, oxygen, sulfur, and carbon atoms arranged in a specific pattern . The exact structure can be obtained from its CID 118475389 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 624.0±50.0 °C (Predicted) and a density of 1.346 . It is a clear liquid with a light yellow to brown color .Scientific Research Applications

Organic Electronics and Photovoltaics

A study on the importance of the donor:fullerene intermolecular arrangement for high-efficiency organic photovoltaics (OPVs) suggests that compounds with structural features similar to DBDT could play a role in enhancing the performance of OPV materials. The research indicates that the efficiency of OPV systems might depend on the intermolecular arrangements at the donor:fullerene interfaces, where the molecular structure, including brominated and thiophene components, could influence the interactions and ultimately the photovoltaic properties (Graham et al., 2014).

Environmental Science

In environmental science, the study of novel brominated flame retardants (NBFRs) reviews their occurrence in indoor air, dust, consumer goods, and food. While DBDT is not specifically mentioned, the research underscores the environmental prevalence and potential risks of brominated compounds, highlighting the need for understanding their fate, toxicity, and impact on human health and ecosystems (Zuiderveen et al., 2020).

Material Chemistry

Research in material chemistry, especially concerning synthetic phenolic antioxidants (SPAs), illustrates the application of brominated and thiophene-based compounds in creating materials with enhanced oxidative stability. Such studies provide insights into the structural requirements for effective antioxidant activity, which may be relevant for exploring the properties of DBDT in material applications (Liu & Mabury, 2020).

Safety and Hazards

When handling 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene, direct contact with skin and eyes should be avoided . Protective gloves, goggles, and protective clothing should be worn during operation . The compound should be handled in a well-ventilated environment, and inhalation of dust or vapor should be avoided . More specific safety information can be obtained from the compound’s Safety Data Sheet (SDS) .

Mechanism of Action

Mode of Action

It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may interact with its targets to facilitate the formation of these copolymers.

Biochemical Pathways

The compound is involved in the construction of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .

Result of Action

It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may have a role in facilitating the formation of these copolymers.

properties

IUPAC Name |

2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52Br2O2S2/c1-5-9-13-15-19-25(17-11-7-3)23-37-31-27-21-29(35)40-34(27)32(28-22-30(36)39-33(28)31)38-24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZPBOPQASGASH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCC)CCCCCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52Br2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)

![1-Isopropyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B567158.png)